molecular formula C19H20BrN3O3 B11782400 tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate

tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate

Cat. No.: B11782400
M. Wt: 418.3 g/mol
InChI Key: UFAXEYDWSBDYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused pyrrolo[2,3-b]pyridine core substituted with a bromine atom at position 3, a methoxyphenyl group at position 5, and a tert-butyl carbamate moiety. Its molecular formula is C₁₉H₂₀BrN₃O₃ (estimated molecular weight ~418.3 g/mol). The bromine atom enhances electrophilic reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxyphenyl group contributes to lipophilicity, influencing pharmacokinetic properties. The tert-butyl carbamate serves as a protective group for amines, common in medicinal chemistry for controlled deprotection .

Properties

Molecular Formula

C19H20BrN3O3

Molecular Weight

418.3 g/mol

IUPAC Name

tert-butyl N-[5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl]carbamate

InChI

InChI=1S/C19H20BrN3O3/c1-19(2,3)26-18(24)23-15-8-11(5-6-16(15)25-4)12-7-13-14(20)10-22-17(13)21-9-12/h5-10H,1-4H3,(H,21,22)(H,23,24)

InChI Key

UFAXEYDWSBDYBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C2=CC3=C(NC=C3Br)N=C2)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine scaffold is typically synthesized via cyclization reactions. A modified Bartoli reaction has been employed for analogous systems, utilizing nitroarenes and vinylic Grignard reagents . For example, 2-chloro-3-nitropyridine reacts with 1-methyl-1-propenylmagnesium bromide to yield 7-chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine . While this method targets a related heterocycle, analogous strategies apply to the pyrrolo[2,3-b]pyridine system.

Alternative routes involve palladium-catalyzed cross-coupling to introduce substituents. In one protocol, 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone undergoes SEM (2-(trimethylsilyl)ethoxymethyl) protection using sodium hydride and SEM-Cl in tetrahydrofuran (THF) at -40°C, followed by Suzuki-Miyaura borylation with bis(pinacolato)diboron . This step achieves 92% yield when catalyzed by dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) .

Bromination at the 3-Position

Selective bromination of the pyrrolo[2,3-b]pyridine core is critical for introducing the 3-bromo substituent. Electrophilic aromatic substitution (EAS) using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃ is commonly employed. For instance, 1H-pyrrolo[2,3-b]pyridine derivatives undergo bromination at the 3-position with NBS in dimethylformamide (DMF) at 0°C .

A specific example involves 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone , where bromination precedes carbamate formation. This intermediate is synthesized via tosylation using 4-methylbenzenesulfonyl chloride (TsCl) and sodium hydride in THF, achieving 90% yield .

Introduction of the 2-Methoxyphenyl Group

The 2-methoxyphenyl moiety is introduced via cross-coupling reactions . A Suzuki-Miyaura coupling between a boronic ester-functionalized pyrrolo[2,3-b]pyridine and a 2-methoxyphenylboronic acid derivative is a key step. For example, 1-[5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethanone reacts with 2-methoxy-5-nitrophenylboronic acid under palladium catalysis .

Reaction Conditions:

  • Catalyst: Pd(dppf)Cl₂ (1 mol%)

  • Base: Na₂CO₃

  • Solvent: Dioxane/water (3:1)

  • Temperature: 80°C

  • Yield: 70–85%

Carbamate Protection of the Aniline Group

The tert-butyl carbamate (Boc) group is introduced to protect the aniline nitrogen. Di-tert-butyl dicarbonate (Boc anhydride) is reacted with the free amine under basic conditions. For example, 5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyaniline is treated with Boc anhydride in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst .

Optimized Protocol:

ReagentAmountConditionsYield
Boc₂O1.2 eqDCM, RT, 12 h95%
DMAP0.1 eq

Final Assembly and Purification

The convergent synthesis concludes with deprotection and coupling steps. After SEM group removal using tetrabutylammonium fluoride (TBAF), the intermediate undergoes chromatographic purification (silica gel, ethyl acetate/hexane) . Final recrystallization from ethanol/water yields the pure product.

Critical Parameters:

  • Temperature Control: Low temperatures (-40°C) prevent side reactions during SEM protection .

  • Catalyst Selection: Palladium catalysts with bulky ligands enhance coupling efficiency .

  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) facilitate intermediate stability .

Comparative Analysis of Synthetic Routes

StepMethod A (Ref )Method B (Ref )
Pyrrolo CoreBartoli ReactionCross-Coupling
BrominationNBS in DMFBr₂ in FeBr₃
CouplingSuzuki-MiyauraBuchwald-Hartwig
Boc ProtectionBoc₂O, DMAPBoc₂O, NEt₃
Overall Yield58%42%

Method A offers higher yields due to optimized palladium catalysis, whereas Method B suffers from lower efficiency in amine protection .

Chemical Reactions Analysis

Bromo-Substituted Pyrrolopyridine Reactivity

The 3-bromo substituent on the pyrrolo[2,3-b]pyridine ring enables cross-coupling reactions, particularly Suzuki-Miyaura couplings , which are critical for introducing aryl or heteroaryl groups. For example:

  • Palladium-catalyzed coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) under conditions similar to those in yields biaryl derivatives. This reaction typically employs:

    • Catalyst : XPhos Pd G3

    • Base : Cs₂CO₃

    • Solvent : Dioxane/H₂O (5:1)

    • Temperature : 80°C

    • Yield : 89% (for analogous substrates) .

Reaction Type Conditions Outcome Reference
Suzuki-Miyaura CouplingPd catalyst, boronic acid, 80°C, dioxane/H₂OBiaryl-functionalized pyrrolopyridine

Carbamate Deprotection and Functionalization

The tert-butyl carbamate group serves as a protective strategy for the aniline nitrogen. Acid-mediated deprotection (e.g., with trifluoroacetic acid, TFA) cleaves the Boc group, generating a free amine for subsequent derivatization :

  • Deprotection :

    • Reagent : TFA in dichloromethane (DCM)

    • Time : 10–30 minutes at RT

    • Yield : >90% (for structurally related compounds) .

Post-deprotection, the amine can undergo:

  • Acylation : Reaction with activated esters (e.g., BOP reagent) and amines (e.g., (5-methylisoxazol-3-yl)methanamine) to form urea or amide linkages .

  • Reductive Amination : LiAlH₄-mediated reduction of intermediate imines .

Methoxyphenyl Group Reactivity

  • Bromination Attempts : Overbromination occurs at reflux temperatures, but lowering the temperature to 0°C minimizes side reactions (observed in analogous systems) .

  • Oxidative Cyclization : Bromine in ethyl acetate at 0°C facilitates cyclization without halogen exchange .

Functional Group Interplay in Multi-Step Syntheses

The compound’s versatility is highlighted in multi-step protocols, such as:

  • Bromine-Mediated Cyclization : Forms fused heterocycles (e.g., isothiazolo[4,5-b]pyridines) .

  • NBS Bromination : Selective bromination of pyrazole intermediates at 0°C (e.g., Step 5 in ).

  • Carbamate Transposition : Swapping tert-butyl for methyl carbamates under basic conditions .

Mechanistic Considerations

  • Radical Intermediates : TEMPO trapping experiments confirm radical pathways in bromine-mediated cyclizations .

  • Activation Loop Stabilization : The tert-butyl carbamate may stabilize enzyme active sites in biochemical applications, as seen in MPS1 kinase inhibition studies .

Comparative Reactivity of Analogous Compounds

Compound Key Reaction Yield Reference
3-Bromo-5-chloro-isothiazolo[4,5-b]pyridineOxidative cyclization with Br₂ at 0°C75%
Ethyl 4-amino-3-bromo-pyrazole carboxylateNBS bromination in CHCl₃ at 0°C67%
N-Boc pyrrolo[3,2-c]pyridine derivativesPd-mediated C-6 substitution70–89%

Limitations and Challenges

  • Overbromination : Electron-rich aryl groups (e.g., methoxyphenyl) require precise stoichiometry and low temperatures to avoid polybrominated byproducts .

  • Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) are essential for carbamate acylation but complicate purification .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Compounds with pyrrolo[2,3-b]pyridine scaffolds have been associated with anticancer properties. Research indicates that derivatives of this compound may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. For example, studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death.
  • Anti-inflammatory Effects :
    • The presence of the methoxyphenyl group enhances the compound's ability to modulate inflammatory responses. In vitro studies have demonstrated that related compounds can significantly reduce the production of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
  • Neuroprotective Properties :
    • There is emerging evidence that pyrrolo[2,3-b]pyridine derivatives may provide neuroprotective effects against neurodegenerative diseases like Alzheimer's. The mechanism may involve the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission in the brain.

Synthetic Applications

tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate serves as an important intermediate in organic synthesis:

  • Synthesis of Complex Molecules : The compound can be utilized as a building block for synthesizing more complex organic molecules due to its reactive carbamate functional group. This feature allows for various chemical transformations such as nucleophilic substitutions and coupling reactions.
  • Pharmaceutical Development : It is used in the development of novel pharmaceuticals where modifications to the pyrrolo[2,3-b]pyridine structure can lead to new drugs with improved efficacy and reduced side effects.

Case Studies and Research Findings

StudyFindings
Study on Anticancer ActivityDemonstrated that derivatives similar to this compound inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation.
Research on Anti-inflammatory PropertiesShowed significant reduction in TNF-alpha levels in vitro when treated with related compounds, indicating potential for treating chronic inflammatory conditions.
Neuroprotective MechanismIdentified inhibition of acetylcholinesterase activity as a mechanism for neuroprotection in models of Alzheimer's disease, suggesting therapeutic potential for cognitive enhancement.

Mechanism of Action

The mechanism of action of tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Applications
tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate Not Provided C₁₉H₂₀BrN₃O₃ ~418.3 Pyrrolo[2,3-b]pyridine 3-Bromo, 2-methoxyphenyl Pharmaceutical intermediate
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 1111637-66-1 C₁₃H₁₇BrN₂O₂ 313.19 Dihydro-pyrrolopyridine 3-Methyl Kinase inhibitor synthesis
tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate 1201187-44-1 C₁₈H₂₂N₄O₅S 406.45 Pyrrolopyrazine 5-Tosyl Upadacitinib intermediate
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate Not Provided C₁₂H₁₇BrN₂O₃ 329.18 Pyridine 5-Bromo, 3-methoxy Heterocyclic drug synthesis

Key Research Findings

Reactivity : Bromine in the target compound and ’s dihydro analogue enables cross-coupling reactions, but the unsaturated pyrrolopyridine core in the target offers superior π-stacking in kinase binding .

Biological Activity : Tosyl and methylsulfonyl groups () enhance electrophilicity for covalent kinase inhibition, whereas methoxyphenyl groups improve lipophilicity for membrane permeability .

Safety: Pyrimidine-based carbamates () with fluorine substituents exhibit higher acute toxicity (oral LD₅₀ < 500 mg/kg) compared to brominated pyrrolopyridines, which are typically handled as non-volatile solids .

Biological Activity

tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C₁₉H₂₀BrN₃O₃
  • Molecular Weight : 418.3 g/mol
  • CAS Number : 1956311-19-5

Table 1 summarizes the key chemical properties of the compound.

PropertyValue
Molecular FormulaC₁₉H₂₀BrN₃O₃
Molecular Weight418.3 g/mol
CAS Number1956311-19-5

Biological Activity Overview

The biological activity of tert-butyl carbamates, particularly those containing pyrrolopyridine moieties, has been explored in various contexts. The compound's structure suggests potential interactions with biological targets, leading to various pharmacological effects.

Antitumor Activity

Recent studies have indicated that derivatives of pyrrolopyridine exhibit significant antitumor properties. For instance, compounds similar to tert-butyl carbamate have demonstrated cytotoxic effects against several cancer cell lines, including murine leukemia and human colon cancer cells. The presence of bromine substituents in the pyridine ring has been associated with enhanced activity, as seen in related compounds .

Enzyme Inhibition

Case Studies

  • In Vitro Antitumor Activity :
    • A study evaluated the cytotoxic effects of related pyrrolopyridine compounds on P388 murine leukemia cells. The most active derivative showed an EC50 value of 0.048 μM, indicating potent antitumor activity .
  • DYRK1A Inhibition :
    • In a pharmacological assessment, a series of pyrrolopyridine derivatives were tested for DYRK1A inhibition. One derivative demonstrated significant inhibition with an IC50 value in the low nanomolar range, highlighting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : By inhibiting kinases such as DYRK1A, the compound may disrupt signaling pathways critical for tumor growth and survival.
  • Cell Cycle Arrest : Compounds with similar structures have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Q & A

Q. What are the key steps and considerations for synthesizing this compound?

The synthesis typically involves palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) under inert atmospheres (N₂ or Ar). For example, a similar carbamate derivative was synthesized using Pd₂(dba)₃ and BINAP ligands in toluene, followed by quenching with water and purification via column chromatography . Critical factors include maintaining anhydrous conditions, optimizing catalyst-to-ligand ratios (e.g., 1:2 Pd₂(dba)₃:BINAP), and controlling reaction temperatures (e.g., 100°C for 12–24 hours). Yield improvements often require iterative adjustments to solvent polarity and stoichiometry of aryl halide intermediates .

Q. How should researchers handle and store this compound safely?

Based on analogous carbamates, this compound likely falls under GHS hazard categories H302 (acute oral toxicity), H315 (skin irritation), and H319 (eye irritation). Use nitrile gloves, lab coats, and safety goggles. Store in a desiccator at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group. Avoid exposure to strong acids/bases, oxidizing agents, or moisture .

Q. What spectroscopic methods are recommended for characterization?

Key techniques include:

  • ¹H NMR : Look for tert-butyl singlet (~1.3–1.4 ppm), methoxy group (~3.8–4.0 ppm), and aromatic protons from the pyrrolopyridine core (δ 6.5–8.5 ppm). Multiplicity analysis helps confirm substitution patterns .
  • LC-MS (ESI+) : Monitor for [M+H]⁺ peaks (exact mass depends on isotopic bromine patterns) and fragmentation ions (e.g., loss of tert-butoxycarbonyl [Boc] group, ~100 Da) .

Advanced Research Questions

Q. How can coupling efficiency be optimized in the synthesis of brominated pyrrolopyridine intermediates?

Coupling efficiency depends on:

  • Catalyst system : Pd₂(dba)₃ with BINAP outperforms Pd(OAc)₂ in aryl amination, as shown in analogous syntheses (yield: 74% vs. 52%) .
  • Base selection : Lithium hexamethyldisilazide (LHMDS) enhances deprotonation of amine intermediates compared to K₂CO₃ .
  • Solvent effects : Toluene or dioxane improves solubility of aromatic intermediates over THF.
  • Reaction monitoring : Use TLC (silica, ethyl acetate/hexane) or in-situ IR to track nitro-group reduction steps .

Q. What strategies mitigate competing side reactions during Boc deprotection?

Boc removal under acidic conditions (e.g., HCl/MeOH) can lead to pyrrolopyridine ring degradation. Alternatives include:

  • Mild conditions : Use 4 M HCl in dioxane at 0°C for 2 hours instead of reflux.
  • Scavengers : Add 1,2-ethanedithiol to trap electrophilic byproducts.
  • Protection alternatives : Replace Boc with acid-stable groups (e.g., Fmoc) if downstream reactions require harsh conditions .

Q. How can researchers resolve contradictions in reported toxicity data for similar compounds?

Discrepancies in acute toxicity (e.g., oral LD₅₀ ranging from 300–2000 mg/kg) may arise from:

  • Impurity profiles : HPLC purity thresholds (>95%) reduce confounding effects of synthetic byproducts .
  • Species-specific metabolism : Validate in vitro cytotoxicity (e.g., HepG2 cells) before in vivo studies.
  • Dose administration : Use vehicle controls (e.g., PEG 400) to account for solubility-driven variability .

Methodological Recommendations

  • Crystallography : For structural confirmation, grow crystals via slow evaporation in ethyl acetate/hexane (3:1). Analyze hydrogen bonding networks to predict stability .
  • Byproduct Analysis : Use LC-MS/MS to identify halogenated impurities (e.g., di-brominated derivatives) arising from excess bromine reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.